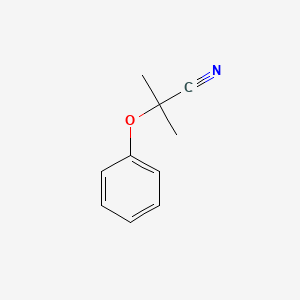

2-Methyl-2-phenoxypropanenitrile

Description

Contextualization within Organic Chemistry and Nitrile Compound Classes

2-Methyl-2-phenoxypropanenitrile belongs to the broad class of organic compounds known as nitriles, which are characterized by the presence of a cyano (-C≡N) functional group. nih.govnih.gov This functional group imparts a unique reactivity to the molecule, making nitriles valuable intermediates in organic synthesis. thieme.de They can be transformed into a variety of other functional groups, including amines, carboxylic acids, and ketones. thieme.de

The structure of this compound places it within the sub-category of α-aryloxy-α-alkyl nitriles. The "phenoxy" group indicates the presence of a benzene (B151609) ring attached via an oxygen atom, while the "2-methyl" and "propanenitrile" components define the aliphatic chain containing the nitrile group. This combination of an aromatic ether and a nitrile on a tertiary carbon center is a key feature influencing its chemical behavior.

Nitriles, in general, are significant in medicinal chemistry, with numerous approved drugs containing this functional group. nih.gov The exploration of novel nitrile derivatives like this compound is driven by the potential for discovering new bioactive molecules.

Structural Characteristics and Nomenclature in Scholarly Literature

The systematic IUPAC name for this compound is this compound. Its structure consists of a propane (B168953) backbone with a nitrile group and a phenoxy group attached to the second carbon atom, which also bears two methyl groups.

Table 1: Structural and Chemical Identity of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C10H11NO |

| Structure | A central quaternary carbon atom bonded to a phenoxy group, a nitrile group, and two methyl groups. |

This table presents the fundamental identification details of the compound.

The presence of the phenoxy group, a bulky and electron-rich substituent, and the gem-dimethyl groups on the α-carbon significantly influences the molecule's steric and electronic properties. These features can affect its reactivity in chemical transformations and its interaction with biological targets.

Current Research Landscape and Identified Gaps pertaining to this compound

While the broader class of nitrile compounds is extensively studied, specific academic research focusing solely on this compound is limited. Much of the available information is derived from studies on structurally similar compounds. For instance, research on 2-methyl-2-phenylpropanenitrile (B75176) provides insights into the properties of a related molecule where the oxygen atom of the phenoxy group is absent. nih.gov

Detailed Research Findings:

Specific, in-depth research dedicated to the synthesis, characterization, and application of this compound is not widely available in the public domain. However, general synthetic methods for related α-aryloxy nitriles have been reported. One such method involves the reaction of a phenoxide with an α-halo nitrile. Another approach could be the cyanation of a suitable precursor.

Data on Related Compounds:

To provide context, the following table summarizes some computed properties of the closely related compound, 2-methyl-2-phenylpropanenitrile. It is important to note that these values are not for this compound and should be considered as a point of reference only.

Table 2: Computed Properties of 2-Methyl-2-phenylpropanenitrile

| Property | Value |

| Molecular Weight | 145.2 g/mol |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

Data sourced from PubChem for CID 2797591. These properties are for a related compound and are for illustrative purposes only.

Identified Research Gaps:

The current body of scientific literature reveals several gaps in the knowledge surrounding this compound:

Dedicated Synthesis and Optimization: There is a need for the development and optimization of synthetic routes specifically for this compound to enable further research.

Comprehensive Characterization: Detailed spectroscopic and crystallographic data are essential for a complete understanding of its molecular structure and properties.

Exploration of Reactivity: A systematic investigation of its chemical reactivity, including its behavior in various organic reactions, is currently lacking.

Biological Activity Screening: There is a significant opportunity to explore the potential biological and pharmacological activities of this compound, given the prevalence of the nitrile and phenoxy motifs in bioactive molecules.

Computational Studies: In-depth theoretical studies could provide valuable insights into its electronic structure, conformational preferences, and potential interactions with biological macromolecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

2-methyl-2-phenoxypropanenitrile |

InChI |

InChI=1S/C10H11NO/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-7H,1-2H3 |

InChI Key |

FAOXVMBWOUDDHJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#N)OC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 2 Phenoxypropanenitrile and Analogous Structures

Established Synthetic Pathways for 2-Methyl-2-phenoxypropanenitrile

The cornerstone of this compound synthesis lies in the formation of an ether linkage between a phenoxide and a propanenitrile backbone. The Williamson ether synthesis, adapted for this specific molecule, remains a prevalent and reliable method.

Alkylation Reactions Involving Phenols and Halogenated Propane (B168953) Precursors

The most common route involves the reaction of a phenol (B47542) with a halogenated derivative of isobutyronitrile, such as 2-bromo-2-methylpropanenitrile (B1338764) or 2-chloro-2-methylpropanenitrile. In this SN2 reaction, the phenoxide ion, generated by treating phenol with a base, acts as a nucleophile and displaces the halide from the propanenitrile precursor.

The choice of base and solvent is critical for the success of this reaction. Strong bases like sodium hydroxide (B78521) or potassium hydroxide are typically used to deprotonate the phenol and form the more nucleophilic phenoxide. The reaction is often carried out in a two-phase system, consisting of an aqueous phase containing the phenoxide and an organic phase containing the halogenated nitrile.

To facilitate the reaction between the two phases, a phase-transfer catalyst (PTC) is often employed. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are common catalysts that transport the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. This technique, known as phase-transfer catalysis, significantly enhances the reaction rate and yield.

Strategies for Assembling the this compound Core

The fundamental strategy for constructing the this compound core revolves around the formation of the C-O ether bond. The Williamson ether synthesis provides a direct and efficient means to achieve this. The key components for this synthesis are:

The Phenolic Component: Phenol or a substituted phenol serves as the source of the phenoxy group.

The Propanenitrile Component: A 2-halo-2-methylpropanenitrile derivative acts as the electrophile.

The Base: A strong base is required to generate the phenoxide nucleophile.

The Catalyst: A phase-transfer catalyst is often essential for reactions in biphasic systems.

The reaction proceeds by the nucleophilic attack of the phenoxide on the carbon atom bearing the halogen in the propanenitrile derivative.

Development of Novel Approaches in this compound Synthesis

While the Williamson ether synthesis is a robust method, research continues to explore more efficient and environmentally benign synthetic routes.

Catalytic Systems and Reaction Condition Optimization

Recent advancements focus on the development of more effective catalytic systems and the optimization of reaction conditions to improve yields, reduce reaction times, and minimize waste. This includes the screening of various phase-transfer catalysts to identify those with the highest activity and selectivity for the desired product. The choice of solvent, temperature, and stoichiometry of reactants are all crucial parameters that are optimized to maximize the efficiency of the synthesis.

For instance, solid-liquid phase-transfer catalysis offers an alternative to the more common liquid-liquid systems. In this approach, a solid inorganic base, such as potassium carbonate, can be used, which can simplify the work-up procedure.

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Tetrabutylammonium Bromide | aq. NaOH | Toluene | 80 | >90 |

| Tetrabutylammonium Hydrogen Sulfate | K2CO3 | Acetonitrile (B52724) | Reflux | High |

| Benzyltriethylammonium Chloride | aq. KOH | Dichloromethane | 40 | Good |

Note: This table represents typical conditions and the data is illustrative, based on general principles of phase-transfer catalyzed ether synthesis. Specific yields can vary based on the precise reaction conditions and the scale of the reaction.

Chemo- and Regioselective Synthetic Considerations

For the synthesis of more complex analogues of this compound, particularly those with substituted phenols, chemo- and regioselectivity become important considerations. In cases where the phenol contains other reactive functional groups, the reaction conditions must be carefully controlled to ensure that the alkylation occurs selectively at the phenolic hydroxyl group.

Similarly, for phenols with multiple hydroxyl groups or other potential nucleophilic sites, the regioselectivity of the alkylation is a key challenge. The choice of base, solvent, and catalyst can influence which hydroxyl group is preferentially alkylated.

Mechanistic Elucidation of this compound Formation Reactions

The formation of this compound via the Williamson ether synthesis under phase-transfer catalysis conditions proceeds through a well-understood SN2 mechanism.

The key steps of the mechanism are as follows:

Deprotonation of Phenol: In the aqueous phase, the strong base (e.g., NaOH) deprotonates the phenol to form the sodium phenoxide.

Ion-Pair Formation and Phase Transfer: The phase-transfer catalyst, a quaternary ammonium salt (Q⁺X⁻), exchanges its counter-ion (X⁻) for the phenoxide ion (PhO⁻) at the interface of the two phases. This forms a lipophilic ion pair (Q⁺OPh⁻) that is soluble in the organic phase.

Nucleophilic Attack: In the organic phase, the phenoxide ion of the ion pair acts as a potent nucleophile and attacks the electrophilic carbon atom of the 2-halo-2-methylpropanenitrile. This is a classic SN2 displacement, where the phenoxide attacks from the backside of the carbon-halogen bond, leading to the inversion of configuration if the carbon were chiral (though in this case it is not).

Product Formation and Catalyst Regeneration: The C-O bond is formed, yielding this compound, and the halide ion is displaced. The quaternary ammonium cation (Q⁺) then pairs with the newly formed halide ion and returns to the aqueous interface to repeat the catalytic cycle.

Proposed Reaction Mechanisms and Reactive Intermediates

The synthesis of this compound via the reaction of a phenoxide with a 2-halo-2-methylpropanenitrile is proposed to proceed primarily through a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. pharmaguideline.comorganicchemistrytutor.com

Key Features of the Proposed SN2 Mechanism:

Transition State: The reaction proceeds through a high-energy transition state where the carbon atom being attacked is transiently bonded to both the incoming nucleophile (phenoxide) and the outgoing leaving group (halide). pharmaguideline.com This pentacoordinate carbon has a trigonal bipyramidal geometry.

Stereochemistry: If the electrophilic carbon were a stereocenter, the SN2 mechanism would lead to an inversion of configuration at that center. chemistrysteps.com However, in the case of 2-halo-2-methylpropanenitrile, the α-carbon is not a stereocenter.

Reactive Intermediates: The primary reactive intermediates in this synthesis are the phenoxide ion and the α-halonitrile . The phenoxide ion, generated by treating phenol with a base, is a potent nucleophile. The α-halonitrile, such as 2-bromo-2-methylpropanenitrile, serves as the electrophile. In phase-transfer catalysis, an important intermediate is the ion pair formed between the phase-transfer catalyst cation (e.g., a quaternary ammonium or phosphonium (B103445) ion) and the phenoxide anion, which facilitates the transfer of the nucleophile from the aqueous to the organic phase. ijirset.comacs.org

The reaction rate is dependent on the concentration of both the nucleophile (phenoxide) and the substrate (α-halonitrile), which is characteristic of an SN2 reaction. libretexts.orgmasterorganicchemistry.com The general rate law can be expressed as:

Rate = k[Phenoxide][2-halo-2-methylpropanenitrile]

Factors that influence the reaction rate include the nature of the leaving group (I > Br > Cl), the strength of the nucleophile, the solvent, and the use of a phase-transfer catalyst. wikipedia.org Aprotic polar solvents are generally preferred as they can solvate the cation of the phenoxide salt without strongly solvating the anion, thus preserving its nucleophilicity. wikipedia.org

Kinetic and Thermodynamic Analysis of Synthetic Processes

A comprehensive kinetic and thermodynamic analysis of the synthesis of this compound is not extensively documented in publicly available literature. However, valuable insights can be drawn from studies on analogous Williamson ether syntheses and nucleophilic substitution reactions.

Kinetic Analysis:

Leaving Group: The rate of reaction increases with a better leaving group. For halogens, the reactivity order is I > Br > Cl > F. This is attributed to the weaker carbon-halogen bond and the greater stability of the larger halide anion in solution.

Nucleophile: The phenoxide ion is a relatively strong nucleophile. Its reactivity can be influenced by the substituents on the aromatic ring. Electron-donating groups can increase the nucleophilicity of the phenoxide, while electron-withdrawing groups can decrease it.

Solvent: The choice of solvent has a profound effect on the reaction rate. Polar aprotic solvents like DMF, DMSO, and acetonitrile are known to accelerate SN2 reactions by solvating the counter-ion of the nucleophile, leaving the nucleophile itself more "naked" and reactive. wikipedia.org Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, reducing its reactivity.

Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as quaternary ammonium or phosphonium salts, can dramatically increase the reaction rate in two-phase systems (e.g., a solid phenoxide salt and an organic solution of the α-halonitrile). ijirset.comacs.org The catalyst facilitates the transport of the phenoxide anion into the organic phase where the reaction occurs. ijirset.com

Thermodynamic Analysis:

ΔG = ΔH - TΔS

Given that the reaction is typically exothermic (negative ΔH), the Gibbs free energy change is generally negative, indicating a spontaneous process.

| Parameter | Expected Value/Trend | Rationale |

| Enthalpy Change (ΔH) | Negative (Exothermic) | The formation of a strong C-O bond and a stable salt byproduct is energetically favorable. |

| Entropy Change (ΔS) | Small, likely slightly positive | The formation of a solid salt from ions in solution can lead to a small increase in disorder. |

| Gibbs Free Energy (ΔG) | Negative (Spontaneous) | The exothermic nature of the reaction is the primary driving force. |

It is important to note that these are generalized trends, and the actual values can be influenced by the specific reactants, solvents, and reaction conditions employed.

Chemical Reactivity and Transformation of 2 Methyl 2 Phenoxypropanenitrile

Reactivity of the Nitrile Functionality in 2-Methyl-2-phenoxypropanenitrile

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This polarity is the basis for its most common and useful transformations. wikipedia.org

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield 2-methyl-2-phenoxypropanoic acid or its corresponding amide, 2-methyl-2-phenoxypropanamide. youtube.comkhanacademy.org

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom for attack by water. This process first yields the intermediate amide, which is then further hydrolyzed to the carboxylic acid. masterorganicchemistry.com Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon, also forming the amide as an intermediate, which then hydrolyzes to a carboxylate salt. youtube.comorgsyn.org A final acidification step is required to produce the neutral carboxylic acid. khanacademy.org

Table 1: Hydrolysis Reactions of this compound

| Reaction | Reagents | Intermediate Product | Final Product |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | 2-Methyl-2-phenoxypropanamide | 2-Methyl-2-phenoxypropanoic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH, H₂O, Heat2. H₃O⁺ | 2-Methyl-2-phenoxypropanamide | Sodium 2-methyl-2-phenoxypropanoate, then 2-Methyl-2-phenoxypropanoic acid |

This table illustrates the expected products based on general hydrolysis mechanisms for nitriles.

The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, which would convert this compound into 2-methyl-2-phenoxypropan-1-amine. The reaction proceeds through nucleophilic addition of hydride ions to the nitrile carbon.

Another significant reaction involves the addition of organometallic reagents, such as Grignard reagents. This reaction provides a pathway to synthesize ketones. For instance, reacting this compound with a Grignard reagent (R-MgX) followed by aqueous workup would yield a ketone, where the 'R' group from the Grignard reagent and the 2-phenoxypropan-2-yl group are attached to the carbonyl carbon.

Reactions Involving the Phenoxy Moiety of this compound

The phenoxy group's aromatic ring can undergo electrophilic aromatic substitution, and its reactivity is influenced by the ether oxygen. wikipedia.org

The oxygen atom of the phenoxy group is an activating substituent, meaning it increases the rate of electrophilic aromatic substitution compared to benzene (B151609). wikipedia.org This is due to the oxygen's lone pairs of electrons, which can be donated into the aromatic ring through resonance, thereby stabilizing the positively charged intermediate (the arenium ion) formed during the reaction. youtube.com

This resonance effect preferentially increases the electron density at the ortho and para positions of the aromatic ring. libretexts.org Consequently, the phenoxy group is an ortho, para-director, meaning that incoming electrophiles will predominantly add to the positions adjacent (ortho) or opposite (para) to the ether linkage. youtube.comlibretexts.org However, the bulky 2-methylpropanenitrile substituent may cause steric hindrance, potentially favoring substitution at the less hindered para position over the ortho positions. wikipedia.org

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile | Expected Major Products |

| Nitration | NO₂⁺ | para-Nitro-2-methyl-2-phenoxypropanenitrile, ortho-Nitro-2-methyl-2-phenoxypropanenitrile |

| Halogenation | Br⁺, Cl⁺ | para-Bromo/Chloro-2-methyl-2-phenoxypropanenitrile, ortho-Bromo/Chloro-2-methyl-2-phenoxypropanenitrile |

| Sulfonation | SO₃ | para-Sulfonic acid derivative, ortho-Sulfonic acid derivative |

| Friedel-Crafts Acylation | RCO⁺ | para-Acyl derivative, ortho-Acyl derivative |

This table is based on the general principles of electrophilic aromatic substitution for alkoxybenzene compounds.

Beyond the common electrophilic substitutions, the aromatic ring can be further modified. For example, a nitro group introduced via nitration can be subsequently reduced to an amino group using reagents like H₂ over a palladium catalyst or metals in acid. libretexts.org This creates a new site for further chemical synthesis. Similarly, sulfonic acid groups can be introduced and later replaced by other functional groups, offering a versatile handle for more complex molecular architectures.

Reactivity at the Quaternary Carbon Center of this compound

The quaternary carbon atom in this compound is sterically hindered and lacks any hydrogen atoms, making it unreactive towards many common reactions that occur at primary, secondary, or even tertiary carbons. It cannot undergo oxidation or reactions involving C-H bond cleavage at this center.

However, under certain conditions, reactions involving the cleavage of the bonds connected to this carbon are conceivable. For instance, under harsh acidic conditions, it might be possible to cleave the ether linkage. Similarly, reactions that could lead to the elimination of the nitrile group to form a stable tertiary carbocation might occur under specific, forceful conditions, analogous to Sₙ1-type processes. However, these transformations are not typical and would require significant energy input to overcome the stability of the molecule.

Stability and Reaction Propensities

The stability of this compound is largely attributed to the steric shielding provided by the geminal dimethyl groups and the phenyl ring. This steric bulk hinders the approach of nucleophiles and other reactants to the electrophilic carbon of the nitrile group.

Hydrolysis: The hydrolysis of nitriles is a common transformation that typically proceeds under acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. libretexts.org For this compound, this reaction is expected to be significantly slower than for unhindered nitriles due to steric hindrance around the nitrile group. acs.org

Under acidic conditions, the reaction would proceed via protonation of the nitrile nitrogen, followed by nucleophilic attack of water to form an amide intermediate, which is then further hydrolyzed to 2-methyl-2-phenoxypropanoic acid and ammonia. libretexts.org

Acid-Catalyzed Hydrolysis of this compound (Inferred)

| Reactant | Reagent | Product | Conditions (Inferred) |

|---|

Under basic conditions, direct nucleophilic attack of a hydroxide ion on the nitrile carbon would lead to the formation of a carboxylate salt. libretexts.org Subsequent acidification would then yield the free carboxylic acid.

Base-Catalyzed Hydrolysis of this compound (Inferred)

| Reactant | Reagent | Intermediate Product | Final Product (after acidification) | Conditions (Inferred) |

|---|

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org Given the steric hindrance, forcing conditions such as higher temperatures and longer reaction times might be necessary to achieve complete reduction to 2-methyl-1-amino-2-phenoxypropane.

Reduction of this compound with LiAlH₄ (Inferred)

| Reactant | Reagent | Product |

|---|

Transformations Involving the Geminal Dimethyl Groups

The geminal dimethyl groups are generally stable and less reactive than the nitrile and phenoxy moieties. However, under specific conditions, they can undergo transformations, primarily through free-radical pathways.

Free-Radical Halogenation: In the presence of a halogen (such as chlorine or bromine) and UV light or a radical initiator, alkanes undergo free-radical substitution. sarthaks.com While the phenoxy group can influence the reaction, it is plausible that the hydrogen atoms of the geminal dimethyl groups could be substituted. The tertiary carbon is already fully substituted, so reaction at the methyl groups is the likely pathway. Bromination is typically more selective than chlorination and would preferentially attack the primary hydrogens of the methyl groups to form a halogenated derivative. sarthaks.com

Free-Radical Bromination of this compound (Inferred)

| Reactant | Reagent | Major Product (Inferred) |

|---|

It is important to note that the presence of the phenoxy group might lead to competing reactions, such as electrophilic aromatic substitution on the phenyl ring, depending on the reaction conditions.

Structural Modifications and Derivative Synthesis of 2 Methyl 2 Phenoxypropanenitrile

Design Principles for New 2-Methyl-2-phenoxypropanenitrile Analogues

The design of new analogues of this compound is guided by established principles of medicinal chemistry and organic synthesis, focusing on systematic structural variations to explore the structure-activity relationship.

A patent for the preparation of 2-methyl-2'-phenylpropionic acid derivatives, which share a similar structural backbone, highlights the introduction of linear or branched alkyl groups and various leaving groups to modify the compound's reactivity and properties. google.com

The introduction of a wide array of functional groups is a powerful tool for fine-tuning the properties of this compound analogues. pressbooks.pub Functional groups are specific groups of atoms within molecules that are responsible for the characteristic chemical reactions of those molecules. khanacademy.orgyoutube.com By incorporating groups such as hydroxyls, amines, amides, or halogens, chemists can modulate the compound's solubility, acidity, basicity, and ability to participate in hydrogen bonding. khanacademy.org For example, the addition of a hydroxyl group can increase water solubility, while the incorporation of a halogen atom can enhance lipophilicity and potentially introduce new binding interactions. The strategic placement of these groups can lead to derivatives with tailored biological activities or improved physical properties for specific applications. pressbooks.pub

| Functional Group | Potential Influence on Molecular Properties |

| Hydroxyl (-OH) | Increases polarity and potential for hydrogen bonding. khanacademy.org |

| Amino (-NH2) | Can act as a base and participate in hydrogen bonding. khanacademy.org |

| Carboxyl (-COOH) | Introduces acidic properties and hydrogen bonding capabilities. khanacademy.org |

| Halogens (-F, -Cl, -Br, -I) | Increases lipophilicity and can alter electronic properties. youtube.com |

| Ether (-OR) | Can influence polarity and solubility. youtube.com |

Synthetic Strategies for Complex this compound Derivatives

The synthesis of complex derivatives of this compound often requires sophisticated synthetic strategies, including multi-step pathways and the use of protecting groups to achieve the desired molecular architecture.

Creating complex molecules from simpler ones often involves a series of chemical reactions, known as a multi-step synthesis. fiveable.me This planned sequence of reactions is essential for building intricate molecular structures that cannot be formed in a single step. fiveable.metrine.edusavemyexams.com A key challenge in multi-step synthesis is managing the reactivity of different functional groups within the molecule. jocpr.com

To address this, chemists employ protecting groups. jocpr.comuchicago.edu These are temporary modifications to a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. jocpr.comuchicago.edu An ideal protecting group is easily introduced, stable under various reaction conditions, and can be selectively removed without altering the rest of the molecule. uchicago.edu The use of an "orthogonal set" of protecting groups allows for the selective deprotection of one group without affecting others, providing a high degree of control in complex syntheses. uchicago.eduresearchgate.net

For instance, in the synthesis of complex natural products, benzyl (B1604629) ethers are often used as "permanent" protecting groups due to their stability, while other more labile groups are used for temporary protection. wiley-vch.de The strategic application of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of highly complex and functionalized molecules. jocpr.comagroipm.cn

By strategically modifying this compound, chemists can create a diverse range of derivatives. fiveable.me This versatility makes it a valuable precursor in the synthesis of various complex organic compounds. For example, derivatives of the core structure have been explored for their potential applications in pharmaceuticals, as seen in the synthesis of 2-methyl-2'-phenylpropionic acid derivatives with antihistamine activity. google.com The ability to use a common intermediate to generate a library of related compounds is a powerful strategy in drug discovery and materials science. Research into the synthesis of various derivatives, such as those of 6-methyluracil, further demonstrates the utility of related phenoxy-containing structures as versatile intermediates. researchgate.net

Advanced Analytical Methodologies for 2 Methyl 2 Phenoxypropanenitrile in Research Settings

Spectroscopic Analysis for Structural Characterization

Spectroscopic techniques are indispensable for probing the molecular structure of 2-Methyl-2-phenoxypropanenitrile, each providing unique insights into its atomic and electronic framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the protons of the two methyl groups are equivalent and thus appear as a single, sharp singlet. The protons of the aromatic phenoxy group exhibit characteristic chemical shifts in the aromatic region of the spectrum. The integration of the proton signals corresponds to the number of protons in each environment, confirming the presence of the gem-dimethyl and phenoxy moieties. docbrown.infodocbrown.info For instance, in a related structure like 2-methylpropan-2-ol, the nine equivalent protons of the three methyl groups give a single peak, while the hydroxyl proton appears as a separate singlet. docbrown.info

The ¹³C NMR spectrum further corroborates the structure by showing distinct signals for the quaternary carbon, the methyl carbons, the nitrile carbon, and the carbons of the phenyl ring. The chemical shifts of these carbons are indicative of their electronic environment.

A hypothetical ¹H NMR data table for this compound is presented below:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.7 | Singlet | 6H | 2 x CH₃ |

| ~7.0-7.4 | Multiplet | 5H | Aromatic Protons (C₆H₅) |

This table is illustrative and actual chemical shifts may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in this compound.

The IR spectrum of this compound would prominently feature a sharp, intense absorption band characteristic of the nitrile (C≡N) stretching vibration, typically appearing in the range of 2220-2260 cm⁻¹. The presence of the phenoxy group is confirmed by C-O-C stretching vibrations and aromatic C-H and C=C stretching bands. The aliphatic C-H stretching and bending vibrations from the methyl groups would also be observable.

Raman spectroscopy provides complementary information. While the nitrile stretch is also Raman active, the symmetric vibrations of the phenyl ring are often more intense in the Raman spectrum compared to the IR spectrum. The combination of both techniques provides a more complete vibrational analysis of the molecule. researchgate.net

A representative table of expected vibrational frequencies is provided below:

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| ~2240 | C≡N Stretch | IR, Raman |

| ~3050-3100 | Aromatic C-H Stretch | IR, Raman |

| ~1600, ~1500 | Aromatic C=C Stretch | IR, Raman |

| ~1240 | Aryl-O Stretch | IR, Raman |

| ~2980 | Aliphatic C-H Stretch | IR, Raman |

This table presents typical frequency ranges for the indicated functional groups.

Mass spectrometry (MS) is a critical tool for determining the molecular weight of this compound and for gaining structural information through the analysis of its fragmentation patterns.

Upon ionization in the mass spectrometer, this compound will form a molecular ion ([M]⁺), the peak for which will correspond to its molecular weight. High-resolution mass spectrometry can provide the exact mass, allowing for the determination of the elemental composition.

The fragmentation of the molecular ion provides a unique fingerprint. Common fragmentation pathways for this molecule would likely involve the cleavage of the bond between the quaternary carbon and the phenoxy group, leading to the formation of a stable phenoxy radical or cation and a fragment corresponding to the 2-methyl-2-nitrilepropyl cation. Another likely fragmentation is the loss of a methyl group. youtube.comdocbrown.infodocbrown.info The analysis of these fragment ions helps to piece together the molecular structure. youtube.comdocbrown.infodocbrown.info

An illustrative table of potential mass spectral fragments is shown below:

| m/z Value | Possible Fragment Ion |

| 161 | [C₁₀H₁₁NO]⁺ (Molecular Ion) |

| 146 | [C₉H₈NO]⁺ (Loss of CH₃) |

| 93 | [C₆H₅O]⁺ (Phenoxy cation) |

| 68 | [C₄H₆N]⁺ (2-methyl-2-nitrilepropyl cation) |

The relative abundances of these fragments would depend on the ionization energy and the specific mass spectrometer used.

UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule and can be used as a simple method for purity assessment.

The phenoxy group in the molecule contains a chromophore, the phenyl ring, which will absorb UV light. The spectrum would be expected to show characteristic absorption bands, likely in the region of 250-280 nm, corresponding to the π → π* transitions of the aromatic ring. The position and intensity of these bands can be sensitive to the substitution on the ring and the solvent used.

For purity assessment, a UV-Vis spectrum of a sample can be compared to that of a known pure standard. The presence of impurities with different chromophores would result in additional absorption bands or a change in the shape of the spectrum. A calibration curve of absorbance versus concentration can also be established for quantitative analysis, although this is less specific than chromatographic methods.

Chromatographic Separation and Purity Determination

Chromatographic techniques are essential for separating this compound from reaction mixtures and for accurately determining its purity.

Gas chromatography (GC) is a highly effective technique for the separation and quantification of volatile and thermally stable compounds like this compound. epa.gov

Method development for the GC analysis of this compound would involve the selection of an appropriate capillary column, typically one with a non-polar or medium-polarity stationary phase. The oven temperature program would need to be optimized to ensure good resolution from other components in the sample matrix, such as starting materials, byproducts, or residual solvents.

A flame ionization detector (FID) is commonly used for the quantification of organic compounds and would provide a linear response over a wide concentration range. For enhanced selectivity and sensitivity, a nitrogen-phosphorus detector (NPD) could also be employed, as it is highly sensitive to nitrogen-containing compounds like nitriles. For definitive identification, a mass spectrometer can be coupled to the GC (GC-MS), providing both retention time and mass spectral data. epa.gov

An example of a basic GC method is outlined in the table below:

| Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Detector | FID or MS |

| Detector Temperature | 280 °C |

These conditions are a starting point and would require optimization for a specific application.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the quantitative analysis and the purification of this compound. The versatility of HPLC allows for its application in assessing the purity of a sample and in isolating the compound from a reaction mixture.

For the analytical determination of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This approach utilizes a nonpolar stationary phase and a polar mobile phase. While specific application notes for this compound are not widely published, a general methodology can be inferred from the analysis of structurally similar compounds, such as 2-phenoxyethanol (B1175444). fda.gov.phnih.govsielc.comresearchgate.net

A typical analytical HPLC setup would involve a C8 or C18 column as the stationary phase. nih.gov The mobile phase would likely consist of a gradient or isocratic mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.gov Detection is commonly achieved using a UV detector, as the phenoxy group in the molecule provides a chromophore that absorbs in the UV region. nih.gov

Table 1: Illustrative Analytical HPLC Parameters for a Related Compound (2-Phenoxyethanol)

| Parameter | Value |

| Column | Lichrosorb C8 (150x4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v) nih.gov |

| Flow Rate | 1 mL/min nih.gov |

| Detection | UV at 258 nm nih.gov |

| Retention Time (tR) | 4.55 min nih.gov |

It is crucial to note that the conditions presented in Table 1 are for the related compound 2-phenoxyethanol and would require optimization for the specific analysis of this compound.

For preparative applications, the principles of the analytical method are scaled up. A larger column with a greater packing capacity is used, and the flow rate is increased to handle larger sample volumes. The goal of preparative HPLC is to isolate a significant quantity of the pure compound from a mixture. The fractions corresponding to the peak of this compound are collected, and the solvent is subsequently removed to yield the purified compound.

Advanced Structural Elucidation Techniques

Beyond chromatographic analysis, a deeper understanding of the molecule's three-dimensional structure and stereochemical properties requires more sophisticated techniques.

X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique can provide unambiguous proof of the molecular structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform X-ray crystallography, a single crystal of high quality is required. This crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected on a detector. Mathematical analysis of this diffraction data allows for the generation of a three-dimensional electron density map of the molecule, from which the atomic positions can be determined.

As of the current literature, a crystal structure for this compound has not been reported in publicly accessible databases. However, if a suitable crystal were obtained, the resulting crystallographic data would be presented in a standardized format, as illustrated in the hypothetical data table below.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Chemical Formula | C10H11NO |

| Formula Weight | 161.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.9 Å, c = 14.2 Å, β = 98.5° |

| Volume | 837.4 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.278 g/cm³ |

This table is for illustrative purposes only and does not represent experimentally determined data for this compound.

The compound this compound is achiral as it lacks a stereocenter. Therefore, it does not exhibit enantiomers and analysis by chiroptical spectroscopy for enantiomeric excess is not applicable.

However, this technique is of critical importance for chiral analogues of this compound. A chiral analogue could be created, for example, by replacing one of the methyl groups with a different substituent, thus rendering the quaternary carbon a chiral center. For such chiral molecules, which can exist as a pair of non-superimposable mirror images (enantiomers), chiroptical spectroscopy is a powerful tool for determining the enantiomeric excess (e.e.), which is a measure of the purity of a single enantiomer in a mixture.

The primary methods of chiroptical spectroscopy are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum shows positive or negative peaks at specific wavelengths, which is characteristic of the enantiomer and its conformation. The intensity of the CD signal is proportional to the concentration and the enantiomeric excess of the sample.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve can also be used to characterize a chiral compound and determine its enantiomeric purity.

In a research setting, if a synthetic route produced a chiral analogue of this compound, chiroptical spectroscopy would be indispensable for quantifying the success of an asymmetric synthesis in producing one enantiomer over the other.

Computational and Theoretical Investigations of 2 Methyl 2 Phenoxypropanenitrile

Quantum Chemical Calculations for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for understanding the fundamental properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and, from it, a wealth of other molecular attributes.

Electronic Structure, Bonding Analysis, and Charge Distribution

The electronic structure of 2-Methyl-2-phenoxypropanenitrile is dictated by the interplay of its constituent functional groups: the phenoxy group, the quaternary carbon center with two methyl groups, and the nitrile group. The phenoxy group, with its aromatic ring and oxygen atom, is expected to be a significant contributor to the molecule's frontier molecular orbitals. The lone pairs on the oxygen atom can participate in p-π conjugation with the phenyl ring, influencing the electron density distribution across this part of the molecule.

A Natural Bond Orbital (NBO) analysis would likely reveal strong σ-bonds forming the core framework of the molecule. The C-O-C ether linkage and the C-C bonds of the phenyl ring and the propanenitrile moiety are the primary components of this framework. The nitrile group (C≡N) is characterized by a strong triple bond with significant π-character, making it a region of high electron density and a potential site for nucleophilic attack on the carbon or electrophilic interaction with the nitrogen.

The distribution of atomic charges, often calculated using methods like Mulliken population analysis or by fitting to the electrostatic potential, would likely show a negative partial charge on the nitrogen and oxygen atoms due to their high electronegativity. The carbon atom of the nitrile group would carry a partial positive charge, making it an electrophilic center. The atoms of the phenyl ring would exhibit a more complex charge distribution due to resonance effects.

Table 1: Predicted Atomic Charges in this compound (Illustrative)

| Atom | Predicted Partial Charge (e) |

| O (ether) | -0.6 to -0.8 |

| N (nitrile) | -0.4 to -0.6 |

| C (nitrile) | +0.1 to +0.3 |

| C (quaternary) | +0.2 to +0.4 |

Note: These values are illustrative and would require specific DFT calculations for precise determination.

Molecular Modeling and Simulation Studies

Building upon the foundation of quantum chemical calculations, molecular modeling and simulations can provide insights into the dynamic behavior and reactivity of this compound.

Prediction of Reactivity and Reaction Pathways

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of a molecule's reactivity. For this compound, the HOMO is likely to be localized on the electron-rich phenoxy group, suggesting that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the nitrile group, specifically the antibonding π* orbitals, making it the primary site for nucleophilic attack.

The energy gap between the HOMO and LUMO is a crucial parameter for assessing the molecule's kinetic stability. A large HOMO-LUMO gap generally implies high stability and low reactivity. Computational studies can also be employed to model specific reaction pathways, such as hydrolysis of the nitrile group or electrophilic substitution on the aromatic ring. By calculating the energies of reactants, transition states, and products, a detailed reaction mechanism and the associated activation energies can be determined.

Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative)

| Orbital | Predicted Energy (eV) |

| HOMO | -8.5 to -9.5 |

| LUMO | -0.5 to -1.5 |

| HOMO-LUMO Gap | 7.0 to 9.0 |

Note: These values are illustrative and would vary depending on the level of theory and basis set used in the calculations.

Investigation of Molecular Interactions and Self-Assembly (if relevant)

While not a molecule typically associated with extensive self-assembly, understanding its intermolecular interactions is important. The polar nitrile group can participate in dipole-dipole interactions. The aromatic phenoxy group can engage in π-π stacking interactions with other aromatic systems. The methyl groups, being nonpolar, would primarily contribute to van der Waals interactions.

Molecular dynamics simulations could be used to study the behavior of a collection of this compound molecules, providing insights into their bulk properties and potential for forming ordered structures under specific conditions.

Prediction and Interpretation of Spectroscopic Properties from First Principles

A significant advantage of computational chemistry is the ability to predict spectroscopic data, which can be invaluable for the identification and characterization of a compound.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra (UV-Vis). The calculations would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The predicted transitions would likely involve the excitation of electrons from the π orbitals of the phenoxy group to the π* orbitals of the aromatic system and the nitrile group.

Similarly, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be calculated. These calculations provide a theoretical vibrational spectrum where each peak corresponds to a specific molecular motion (e.g., stretching, bending, or twisting of bonds). By comparing the theoretical spectrum with an experimental one, a detailed assignment of the observed vibrational modes can be made. For this compound, characteristic vibrational modes would include the C≡N stretch of the nitrile group, the C-O-C stretching of the ether linkage, and various C-H and C-C vibrations of the aromatic ring and methyl groups.

Table 3: Predicted Key Vibrational Frequencies for this compound (Illustrative)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C≡N Stretch | 2240 - 2260 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2980 |

| C-O-C Asymmetric Stretch | 1200 - 1250 |

| Aromatic C=C Stretch | 1450 - 1600 |

Note: These are typical ranges and the exact calculated frequencies may differ. Scaling factors are often applied to theoretical frequencies to improve agreement with experimental data.

Applications of 2 Methyl 2 Phenoxypropanenitrile in Synthetic Chemistry and Materials Science

Role as a Synthetic Building Block for Diverse Organic Compounds

The utility of a chemical compound as a synthetic building block is determined by its inherent reactivity and the functional groups it possesses. The structure of 2-Methyl-2-phenoxypropanenitrile, featuring a nitrile group, a phenoxy group, and a quaternary carbon, suggests a range of potential chemical transformations.

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. Nitrogen- and oxygen-containing heterocycles are particularly significant. rsc.orgmdpi.comopenmedicinalchemistryjournal.comresearchgate.netresearchgate.net The nitrile functionality in this compound could theoretically serve as a linchpin for the construction of nitrogen-containing heterocyclic rings. For instance, the nitrile group can undergo cyclization reactions with appropriate reagents to form various heterocyclic systems. rsc.org Similarly, the phenoxy group could, under specific reaction conditions, participate in cyclization to form oxygen-containing heterocycles. nih.gov

However, a comprehensive review of the scientific literature reveals a lack of specific examples where this compound has been explicitly used as a precursor for the synthesis of heterocyclic compounds. While general methodologies for the synthesis of heterocycles from nitrile-containing precursors are well-established, the application of these methods to this compound is not documented in available research.

Reagent for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is fundamental to the construction of complex organic molecules. The nitrile group in this compound can be a valuable functional group for such transformations. For example, the nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, which can then participate in a variety of C-C and C-X bond-forming reactions.

Despite these theoretical possibilities, there is a notable absence of published research demonstrating the use of this compound as a direct reagent for C-C or C-heteroatom bond formation. General strategies for these bond formations are abundant in organic synthesis, but specific applications involving this particular compound are not reported.

Potential in Polymer Chemistry and Advanced Materials Development

The unique combination of a nitrile and a phenoxy group in this compound suggests potential applications in the field of polymer chemistry, either as a monomer or as a modifying agent to enhance the properties of existing polymers.

Monomer for Controlled Polymerization Reactions

Controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are crucial for the synthesis of polymers with well-defined architectures and low polydispersity. cmu.edu Monomers containing nitrile groups are known to participate in such reactions. Theoretically, the chemical structure of this compound could allow it to act as a monomer in controlled radical polymerization processes.

Nevertheless, a thorough search of the existing literature does not provide any evidence of this compound being utilized as a monomer in any controlled polymerization reactions. While the polymerization of related nitrile-containing monomers is documented, the specific use of this compound in this context remains unexplored.

Modifiers for Enhanced Material Properties

The incorporation of specific functional groups can significantly alter the properties of polymeric materials. The phenoxy group in this compound could potentially impart improved thermal stability or other desirable characteristics to a polymer backbone. The nitrile group could also be chemically modified post-polymerization to introduce other functionalities.

Here too, there is a lack of specific research detailing the use of this compound as a modifier to enhance material properties. While the concept of using functional additives to improve polymer performance is a common practice in materials science, the application of this particular compound for such purposes has not been reported.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Methyl-2-phenoxypropanenitrile in a laboratory setting?

- Methodological Answer : The synthesis of nitrile derivatives like this compound typically involves nucleophilic substitution or condensation reactions. For example, reacting 2-phenoxypropanol with a nitrile-forming agent (e.g., cyanogen bromide) under controlled acidic or basic conditions can yield the target compound. Optimization of reaction parameters, such as temperature (e.g., maintaining 60–80°C) and catalyst selection (e.g., phase-transfer catalysts), is critical to enhance yield. Reaction progress should be monitored via thin-layer chromatography (TLC) or in situ FTIR to track nitrile group formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Purity assessment requires a combination of chromatographic and spectroscopic techniques:

- GC-MS : To detect volatile impurities and quantify purity using reference standards (e.g., EP impurity standards for analogous nitriles) .

- NMR (¹H/¹³C) : To confirm structural integrity, focusing on characteristic peaks for the nitrile group (C≡N, ~120 ppm in ¹³C NMR) and aromatic protons from the phenoxy moiety .

- Elemental Analysis : To validate empirical formula consistency (C₁₀H₁₁NO) .

Q. What safety precautions are necessary when handling this compound in experimental settings?

- Methodological Answer : Based on safety protocols for structurally similar nitriles (e.g., 2-hydroxy-2-methylpropanenitrile):

- Ventilation : Use fume hoods to avoid inhalation of vapors, as nitriles may release toxic HCN under decomposition .

- PPE : Wear nitrile gloves, lab coats, and eye protection.

- Spill Management : Neutralize spills with alkaline solutions (e.g., 10% NaOH) to hydrolyze nitrile groups .

Advanced Research Questions

Q. What strategies can be employed to analyze and mitigate byproduct formation during the synthesis of this compound?

- Methodological Answer : Byproducts often arise from incomplete substitution or oxidation. Mitigation strategies include:

- Reaction Optimization : Adjust stoichiometry (e.g., excess cyanogen bromide) and use inert atmospheres to prevent oxidation .

- Byproduct Identification : Employ LC-HRMS to detect intermediates like 2-phenoxypropanol or oxidized derivatives. Compare retention times and fragmentation patterns with reference databases .

- Catalyst Screening : Test alternative catalysts (e.g., Cu(I) salts) to improve regioselectivity and reduce side reactions .

Q. How can computational chemistry tools be applied to predict the reactivity or stability of this compound in different solvents?

- Methodological Answer :

- Quantum Mechanical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model the compound’s electronic structure, predicting nucleophilic sites (e.g., nitrile carbon) and solvent interactions. Solvent polarity effects can be simulated via COSMO-RS .

- Molecular Dynamics (MD) : Simulate stability in solvents like DMSO or THF by analyzing hydrogen bonding and solvation free energies .

Q. What are the current research gaps in understanding the environmental fate of this compound, and how can they be addressed methodologically?

- Methodological Answer : Key gaps include biodegradation pathways and ecotoxicological impacts. Researchers can:

- Degradation Studies : Conduct aerobic/anaerobic microbial degradation assays using soil microcosms, monitoring metabolites via LC-MS/MS .

- Toxicity Profiling : Use Daphnia magna or algal bioassays to assess acute/chronic toxicity, referencing RIFM’s safety assessment frameworks for analogous aldehydes/nitriles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.